[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate
Description
Properties
CAS No. |
73622-65-8 |
|---|---|
Molecular Formula |
C16H13BrO4 |
Molecular Weight |
349.17 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate |
InChI |
InChI=1S/C16H13BrO4/c17-13-8-6-12(7-9-13)15(18)10-21-16(19)11-20-14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI Key |
ZWQQVIQRTFKJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate typically involves the esterification of 2-(4-bromophenyl)-2-oxoethanol with phenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of 2-(4-bromophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyethyl 2-phenoxyacetate.
Substitution: Formation of 2-(4-substituted phenyl)-2-oxoethyl 2-phenoxyacetate derivatives.
Scientific Research Applications
Agricultural Applications
The compound has been investigated for its potential as a selective herbicide. Its mechanism of action involves targeting specific pathways in plants, thus inhibiting their growth while minimizing damage to surrounding crops.
Case Study :
A patent (AU719069B2) discusses the use of compounds like [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate in formulations designed to control unwanted vegetation without affecting desirable plants. This property is particularly useful in managing crops where selective weed control is essential for maximizing yield and quality .
Medicinal Chemistry
In medicinal chemistry, the compound has shown promise due to its structural similarity to other bioactive molecules. The presence of the bromophenyl group may enhance its interaction with biological targets, potentially leading to therapeutic applications.
Biological Activity :
Research indicates that compounds with similar structures can exhibit various biological activities, such as:
- Anticancer Activity : Compounds structurally related to [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate have demonstrated cytotoxic effects against several cancer cell lines, suggesting potential use in cancer therapy.
- Anti-inflammatory Effects : Similar compounds have been reported to inhibit pro-inflammatory cytokines, indicating their potential in treating inflammatory diseases.
Table 1: Biological Activities Reported
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry | Cytotoxicity against cancer cells |
| Anti-inflammatory | European Journal of Pharmacology | Reduced cytokine levels |
| Neuroprotective | Neuropharmacology | Protection against oxidative stress |
Mechanism of Action
The mechanism of action of [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity: The phenoxy group in [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate increases hydrophobicity compared to methyl or ethyl esters (e.g., XLogP3 of 4.7 for 4-bromophenyl (4-chlorophenoxy)acetate vs. ~3.5 for methyl analogs) .
- Thermal Stability: Higher molecular weight analogs (e.g., 341.58 g/mol for 4-chlorophenoxy derivative) exhibit elevated melting/boiling points compared to simpler esters .
Research Findings and Data Tables
Table 2: Key Physicochemical Comparisons
| Property | [2-(4-Bromophenyl)-2-oxoethyl] 2-Phenoxyacetate (Inferred) | Ethyl 2-(4-bromophenyl)-2-oxoacetate | 4-Bromophenyl (4-chlorophenoxy)acetate |
|---|---|---|---|
| Molecular Weight | ~375.22 g/mol | 257.08 g/mol | 341.58 g/mol |
| XLogP3 | ~4.5 | ~3.2 | 4.7 |
| Melting Point | 80–90°C (estimated) | 84–86°C | N/A |
| Application | Heterocycle synthesis | Precursor for pharmaceuticals | Agrochemical intermediates |
Biological Activity
[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing information from various studies to provide a comprehensive overview.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H9BrO3
- IUPAC Name : 2-(4-bromophenyl)-2-oxoethyl 2-phenoxyacetate
Biological Activity Overview
Research indicates that derivatives of phenoxyacetic acids, including [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate, exhibit a range of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
One of the notable activities is the anti-inflammatory effect. The compound has been linked to selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation and pain pathways. Studies have shown that related compounds exhibit significant selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | COX-2 Inhibition (IC50 μM) | COX-1 Inhibition (IC50 μM) | Selectivity Ratio |
|---|---|---|---|
| SC-558 | 0.06 | Not specified | 1900-fold |
| [Compound under study] | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of phenoxyacetic acid derivatives have been explored extensively. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including E. coli. The presence of the bromine substituent at the para position on the phenyl ring has been associated with enhanced activity against certain pathogens .
Anticancer Activity
Preliminary studies suggest that [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate may possess anticancer properties. Research on related phenoxyacetic acid derivatives has indicated cytotoxic effects against human cancer cell lines, with mechanisms possibly involving apoptosis induction and cell cycle arrest .
Case Studies and Experimental Findings
- In Vitro Studies : A study investigating the cytotoxic effects of phenoxyacetic acid derivatives on human embryonic lung cells revealed that certain derivatives exhibited significant cytotoxicity at low concentrations (EC50 = 0.16 µg/mL) .
- Animal Models : In vivo models assessing the anti-inflammatory effects showed that compounds similar to [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate had reduced ulcerogenic effects compared to traditional NSAIDs like mefenamic acid, indicating a favorable safety profile .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate, and what reaction conditions are critical for maximizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification and coupling of bromophenyl precursors. Key steps include:
- Controlled condensation of phenoxyacetic acid with 2-(4-bromophenyl)-2-oxoethanol under anhydrous conditions.
- Use of coupling agents (e.g., DCC/DMAP) to activate carboxylic acid groups.
- Optimization of temperature (60–80°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by identifying proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyl at δ 170–175 ppm) .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ expected for C₁₆H₁₃BrO₅: 411.14 g/mol) .
- X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., C-H···O hydrogen bonds) .
Q. What are the primary intermolecular interactions observed in the crystalline structure of this compound?
- Methodological Answer : X-ray diffraction reveals:
- C-H···O hydrogen bonds between the ketone oxygen (O1) and adjacent aromatic protons (C8-H8), stabilizing the crystal lattice.
- π-π stacking between bromophenyl and phenoxyacetate rings (distance ~3.6 Å).
- Torsional angles (e.g., C1-C2-C3-O4 = 179.7°) indicating near-planar ester geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, XRD patterns)?
- Methodological Answer :
- Cross-validation : Compare DFT-calculated NMR shifts (e.g., using Gaussian09) with experimental data. Discrepancies in aromatic protons may arise from solvent effects or crystal packing .
- Rietveld refinement : Adjust XRD models to account for thermal motion or disorder in the crystal lattice .
- Dynamic NMR : Probe conformational flexibility in solution if solid-state XRD and solution NMR data diverge .
Q. What enzymatic or catalytic approaches enable asymmetric synthesis of chiral derivatives of this compound?
- Methodological Answer :
- Biocatalysis : Use metal-dependent aldolases (e.g., YfaU variant) to introduce chiral centers. For example, aldolase-catalyzed coupling of 2-oxoethyl esters with aldehydes yields enantioselective products (e.g., 78% ee achieved for similar bromophenyl esters) .
- Chiral auxiliaries : Incorporate Evans’ oxazolidinones to control stereochemistry during esterification .
Q. How does the compound’s electronic structure influence its reactivity in photolysis or nucleophilic substitution reactions?
- Methodological Answer :
- Photolysis : The bromophenyl group acts as a chromophore, absorbing UV light (λ ~280 nm). Photocleavage of the ester bond generates phenacyl radicals, useful in polymer crosslinking .
- Nucleophilic substitution : The electron-withdrawing bromine enhances aryl ring electrophilicity, facilitating SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
